molecular formula C28H31N3O5S2 B2532641 methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449768-09-6

methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2532641
CAS No.: 449768-09-6
M. Wt: 553.69
InChI Key: VIPYRQOXWMXIIR-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a thieno[2,3-c]pyridine core substituted with an isopropyl group at position 6 and a sulfonamide-linked benzamido moiety at position 2. The methyl ester at position 3 enhances its solubility and bioavailability. Its design integrates key pharmacophoric elements:

  • Isopropyl substitution: Increases lipophilicity, which may improve membrane permeability and pharmacokinetic properties .
  • Sulfonamide-linked benzamido group: The 3,4-dihydroisoquinoline sulfonyl moiety introduces a polar yet hydrophobic domain, likely influencing target specificity and binding affinity through hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

methyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O5S2/c1-18(2)30-14-13-23-24(17-30)37-27(25(23)28(33)36-3)29-26(32)20-8-10-22(11-9-20)38(34,35)31-15-12-19-6-4-5-7-21(19)16-31/h4-11,18H,12-17H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPYRQOXWMXIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant antimicrobial activity. Specifically:

  • Antibacterial Activity : Compounds similar to methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate have shown effectiveness against Gram-positive bacteria. A study indicated that certain synthesized derivatives were active against Staphylococcus aureus and Streptococcus pneumoniae .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this structure against coronaviruses. For instance:

  • Case Study on MERS-CoV : In vitro studies revealed that structurally similar compounds could inhibit MERS-CoV replication significantly. The half-maximal effective concentration (EC50) values were found to be in the low micromolar range .
Compound ID% Plaque ReductionCytotoxicity (μM)
2255.30.596
7435.50.568
7343.80.602

Pharmacokinetics and Drug-Likeness

Research into the pharmacokinetic properties of similar compounds suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics essential for therapeutic applications:

  • Absorption : Compounds exhibit good solubility profiles conducive to oral administration.
  • Metabolism : Investigations indicate metabolic stability with minimal degradation in biological systems.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS/ID) Core Structure Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thieno[2,3-c]pyridine 6-isopropyl, 2-(4-(3,4-dihydroisoquinolin-2-yl)sulfonylbenzamido), methyl ester ~547.1 (estimated) Unique sulfonamide-dihydroisoquinoline hybrid; high lipophilicity
Methyl 2-(4-benzoylbenzamido)-6-benzyl analog (CAS 1216858-72-8) Thieno[2,3-c]pyridine 6-benzyl, 2-(4-benzoylbenzamido), methyl ester 547.1 Benzoyl group enhances aromatic stacking; benzyl substitution reduces steric hindrance compared to isopropyl
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Benzoate ester Pyridazine ring, phenethylamino linker ~349.4 Pyridazine moiety may target nucleotide-binding domains; lower molecular weight improves solubility
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, phenethyl ~511.5 (calc.) Nitro and cyano groups enhance electrophilicity; rigid imidazo ring favors intercalation

Functional and Pharmacological Insights

A. Sulfonamide vs. Sulfamoyl Groups

The target compound’s 3,4-dihydroisoquinoline sulfonyl group distinguishes it from the methyl(phenyl)sulfamoyl analog in . In contrast, the methyl(phenyl)sulfamoyl group in ’s compound may favor interactions with polar residues due to its sulfonamide nitrogen .

B. Core Heterocycle Influence

  • Thieno[2,3-c]pyridine vs. Tetrahydroimidazo[1,2-a]pyridine: The thieno-pyridine core (target compound) offers greater planarity and electron-rich sulfur atoms, which may enhance interactions with metal ions or cationic residues. The imidazo-pyridine core in ’s compound provides a fused bicyclic system with hydrogen-bonding capabilities from the imidazole nitrogen .

C. Substituent Effects on Bioactivity

  • Isopropyl (Target) vs. However, benzyl groups in ’s analog may improve π-π interactions with aromatic protein residues .

Computational Docking Insights

Compounds with sulfonamide groups, like the target, often exhibit strong binding to hydrophobic enclosures and charged residues in docking simulations .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the tetrahydrothieno[2,3-c]pyridine core in this compound?

  • Methodological Answer : The bicyclic tetrahydrothieno[2,3-c]pyridine scaffold can be synthesized via cyclization reactions. For example, Biginelli-like multicomponent reactions (MCRs) involving thioureas, aldehydes, and β-ketoesters have been used to form similar heterocyclic systems . Sulfur-containing precursors (e.g., thiophene derivatives) may undergo alkylation or ring-closing metathesis to generate the fused thieno-pyridine structure. Post-cyclization modifications, such as sulfonylation or amidation, are typically employed to introduce the 3,4-dihydroisoquinolinylsulfonyl and benzamido groups .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY/HMBC for stereochemical assignments), high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC-PDA for purity assessment (>95%). For sulfonamide and ester functionalities, FT-IR can verify characteristic peaks (e.g., S=O stretching at ~1350 cm⁻¹, C=O at ~1700 cm⁻¹). X-ray crystallography is recommended to resolve ambiguities in stereochemistry, especially for the isopropyl and tetrahydrothieno-pyridine moieties .

Q. What are the recommended storage conditions and stability considerations for this compound?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Stability studies indicate that sulfonamide-linked compounds are sensitive to hydrolysis in aqueous environments; thus, lyophilization is advised for long-term storage. Monitor for decomposition via periodic TLC or HPLC analysis, particularly if the compound contains labile ester groups .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to minimize byproducts during synthesis?

  • Methodological Answer : Sulfonylation of the benzamido intermediate requires precise stoichiometric control. Use 3,4-dihydroisoquinoline sulfonyl chloride in anhydrous dichloromethane (DCM) with a tertiary amine base (e.g., DIPEA) at 0–5°C to suppress side reactions. Monitor reaction progress via LC-MS to detect over-sulfonylation or dimerization byproducts. Purification via flash chromatography (silica gel, gradient elution with EtOAc/hexane) or preparative HPLC is critical .

Q. What analytical approaches resolve contradictions in stereochemical assignments for the isopropyl-substituted tetrahydrothieno-pyridine?

  • Methodological Answer : Conflicting NOE (Nuclear Overhauser Effect) signals may arise due to conformational flexibility in the tetrahydrothieno-pyridine ring. Employ VT-NMR (variable-temperature NMR) to study dynamic equilibria. For definitive resolution, synthesize diastereomeric derivatives (e.g., chiral auxiliaries) and compare their chromatographic retention times using chiral HPLC columns (e.g., Chiralpak IA/IB) .

Q. How can researchers design assays to evaluate the biological activity of this compound against kinase targets?

  • Methodological Answer : Prioritize in silico docking studies (e.g., AutoDock Vina) to predict binding affinity to kinases with ATP-binding pockets (e.g., JAK2, PI3Kγ). Validate via in vitro kinase inhibition assays using recombinant enzymes and ADP-Glo™ luminescence kits. For cellular assays, use HEK293 or HeLa cells transfected with luciferase-based kinase reporters. Dose-response curves (IC₅₀) and selectivity profiling against related kinases are essential to mitigate off-target effects .

Q. What strategies mitigate impurities from epimerization during scale-up synthesis?

  • Methodological Answer : Epimerization at the isopropyl-bearing chiral center can occur under basic or high-temperature conditions. Optimize reaction pH (<7) and temperature (<40°C) during critical steps (e.g., amide coupling). Use chiral additives (e.g., (+)-sodium L-ascorbate) to stabilize the desired configuration. Analytical QC should include chiral SFC (supercritical fluid chromatography) to detect <0.5% epimeric impurities .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles for similar sulfonamide-thieno-pyridine derivatives?

  • Methodological Answer : Solubility variations may stem from differences in counterion selection (e.g., hydrochloride vs. free base) or crystallinity. Perform powder X-ray diffraction (PXRD) to assess polymorphic forms. Use co-solvent systems (e.g., DMSO:PBS 1:9) or lipid-based nanoformulations to enhance aqueous solubility. Cross-validate data using standardized protocols (e.g., shake-flask method, USP guidelines) .

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